(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been shown to inhibit the active site of the m2 protein and neuraminidase enzyme .
Biochemical Pathways
Similar compounds have been reported to inhibit urease, an enzyme that catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against mda-mb-231 cells .
Action Environment
The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .
Biochemical Analysis
Biochemical Properties
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . The nature of these interactions often involves inhibition, which can lead to therapeutic effects such as reduced inflammation or slowed cancer cell proliferation. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . Additionally, it can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PARP-1 and EGFR, inhibiting their activity . This inhibition can lead to reduced DNA repair in cancer cells, making them more susceptible to apoptosis. The compound’s structure allows it to fit snugly into the enzyme’s active site, forming stable complexes that prevent the enzyme from performing its normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of target enzymes and sustained induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as liver toxicity or gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various metabolites . These metabolites may have different biological activities, contributing to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its therapeutic efficacy. For example, binding to plasma proteins can prolong the compound’s half-life in the bloodstream, enhancing its bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its ability to interact with target enzymes and proteins, thereby increasing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-thiazol-2-chloroacetamides with hydrazine derivatives, followed by cyclization with thiocarbohydrazide . The reaction is usually carried out in refluxing acetonitrile in the presence of a catalyst such as manganese dioxide for 5-6 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: Another class of related compounds with potential antiviral activity.
Uniqueness
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its high binding affinity for certain molecular targets, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
3-phenyl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S2/c1-2-5-11(6-3-1)14-16-17-15-19(14)18-13(21-15)9-8-12-7-4-10-20-12/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSRMDARBCVCC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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